molecular formula C22H23N3O2S2 B3408770 (Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886168-35-0

(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B3408770
CAS No.: 886168-35-0
M. Wt: 425.6 g/mol
InChI Key: REQYYYMLFQTBLZ-RGEXLXHISA-N
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Description

(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a morpholinoquinoline moiety, and a thioxothiazolidinone core, making it a unique and multifaceted molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholinoquinoline core This can be achieved through the reaction of morpholine with quinoline derivatives under specific conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : Its unique structure may find applications in material science or as a chemical intermediate.

Comparison with Similar Compounds

When compared to similar compounds, (Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one stands out due to its unique structural features Similar compounds might include other thioxothiazolidinone derivatives or morpholinoquinoline derivatives

List of Similar Compounds

  • Thioxothiazolidinone derivatives

  • Morpholinoquinoline derivatives

  • Other cyclopentyl-containing compounds

This compound's unique structure and potential applications make it a valuable subject for further research and development. Its synthesis, reactions, and applications highlight its importance in various scientific fields.

Properties

IUPAC Name

(5Z)-3-cyclopentyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c26-21-19(29-22(28)25(21)17-6-2-3-7-17)14-16-13-15-5-1-4-8-18(15)23-20(16)24-9-11-27-12-10-24/h1,4-5,8,13-14,17H,2-3,6-7,9-12H2/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQYYYMLFQTBLZ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 4
(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 5
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(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 6
(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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